molecular formula C11H18O3 B14309056 Ethyl 2-methyl-3-oxooct-6-enoate CAS No. 112292-84-9

Ethyl 2-methyl-3-oxooct-6-enoate

Cat. No.: B14309056
CAS No.: 112292-84-9
M. Wt: 198.26 g/mol
InChI Key: CLWIQLFDKAUIOZ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-oxooct-6-enoate is an α,β-unsaturated ester characterized by a methyl group at position 2, a ketone (oxo) group at position 3, and a double bond at position 6 of the octenoate backbone. Its molecular formula is C₁₁H₁₈O₃ (molecular weight: 198.26 g/mol), featuring functional groups critical to its reactivity: an ester, a ketone, and an alkene. For example, the synthesis of (E)-3-methyl-6-oxohex-2-enyl acetate (a shorter-chain analog) employs periodic acid-mediated oxidation and silica gel chromatography, yielding 80% product . Such methods suggest plausible routes for synthesizing this compound, though optimization would be required to accommodate its extended carbon chain and substituent positions.

Properties

CAS No.

112292-84-9

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 2-methyl-3-oxooct-6-enoate

InChI

InChI=1S/C11H18O3/c1-4-6-7-8-10(12)9(3)11(13)14-5-2/h4,6,9H,5,7-8H2,1-3H3

InChI Key

CLWIQLFDKAUIOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(=O)CCC=CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-3-oxooct-6-enoate can be synthesized through various methods. One common method involves the esterification of 2-methyl-3-oxooct-6-enoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-oxooct-6-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products

    Hydrolysis: 2-methyl-3-oxooct-6-enoic acid and ethanol.

    Reduction: 2-methyl-3-hydroxyoct-6-enoate.

    Oxidation: 2-methyl-3,6-dihydroxyoctanoate.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-oxooct-6-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The ketone and alkene groups may also participate in redox reactions, influencing cellular pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 2-methyl-3-oxooct-6-enoate with three structurally related esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Synthesis Yield Key Structural Features
This compound C₁₁H₁₈O₃ 198.26 Ester, ketone, alkene Not reported Octenoate backbone; substituents at C2 (methyl), C3 (oxo); alkene at C6
Ethyl 6-methyl-4-oxohept-6-enoate C₁₀H₁₆O₃ 184.23 Ester, ketone, alkene Not reported Heptenoate backbone; substituents at C6 (methyl), C4 (oxo); alkene at C6
(E)-3-Methyl-6-oxohex-2-enyl acetate C₉H₁₄O₃ 170.21 Ester, ketone, alkene 80% Hexenoate backbone; substituents at C3 (methyl), C6 (oxo); alkene at C2
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ 247.24 Ester, ketone, benzoylamino Not reported Butanoate backbone; benzoylamino at C2, oxo at C3

Key Observations :

  • Chain Length and Substituent Positions: this compound has a longer carbon chain (C8) compared to ethyl 6-methyl-4-oxohept-6-enoate (C7) and (E)-3-methyl-6-oxohex-2-enyl acetate (C6). This increases its hydrophobic character and may influence boiling points or solubility in nonpolar solvents.
  • Double Bond Position: The alkene at C6 in this compound contrasts with the C2 alkene in (E)-3-methyl-6-oxohex-2-enyl acetate.
  • Functional Group Diversity: Methyl 2-benzoylamino-3-oxobutanoate introduces a benzoylamino group, enabling hydrogen bonding and π-π interactions absent in the other compounds.

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